molecular formula C20H16ClN3 B3009920 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole CAS No. 338411-40-8

2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

Cat. No. B3009920
CAS RN: 338411-40-8
M. Wt: 333.82
InChI Key: YWYUJNGULGGVEH-UHFFFAOYSA-N
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Description

The compound 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This particular derivative features additional substituents, including a 2-chloro-3-pyridinyl group and a 4-methylbenzyl group, which may influence its chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related benzimidazole derivatives has been reported in the literature. For instance, a one-step synthesis of pyrido[1,2-a]benzimidazole derivatives has been achieved through a multicomponent reaction involving pyridine, chloroacetonitrile, malononitrile, and aromatic aldehyde . Another study describes the synthesis of 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines, which are structurally related to the compound of interest . These methods could potentially be adapted to synthesize the compound by altering the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. X-ray crystallography has been used to determine the structure of similar compounds, providing insight into their three-dimensional conformation and potential reactive sites .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. For example, nucleophilic substitution reactions have been observed with 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole reacting with pyridine . This suggests that the compound of interest may also undergo similar reactions, depending on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely. The presence of substituents such as chloro, methyl, and pyridinyl groups can affect properties like solubility, melting point, and reactivity. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds and provide information on their functional groups and molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis and properties of various chelating agents, including those incorporating pyridyl and benzimidazole moieties, have been extensively studied. For instance, the synthesis of 2, 6-bis(benzimidazol-2′-ylthiomethyl)pyridine and related compounds has been detailed, emphasizing their spectral characterization and potential as gelling agents in aqueous solutions (Wahlgren & Addison, 1989).

Applications in Medicinal Chemistry

  • Pyrido[1,2-a]benzimidazoles, including derivatives of 2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole, are of interest in medicinal chemistry due to their solubility and DNA intercalation properties. They play a role in antibiotic drug development, as seen in the synthesis of Rifaximin (Masters et al., 2011).

Pharmacological Research

  • Research has identified certain kinase inhibitors as novel GPR39 agonists, with compounds like 1H-benzimidazole-4-carboxylic acid exhibiting significant roles in G protein–coupled receptor signaling. This highlights the relevance of benzimidazole derivatives in pharmacological studies (Sato et al., 2016).

Reactivity and Structural Analysis

  • The synthesis, structure, and reactivity of benzimidazole derivatives, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, have been examined, providing insights into their potential applications in diverse chemical reactions (Sparke et al., 2010).

Synthesis of Benzimidazole Derivatives

  • Studies have been conducted on the formation of heterocyclic rings containing nitrogen, such as 1,3-dibenzyl-2-substituted-5-chloro benzimidazoles, which are synthesized from N, N2-dibenzyl-4-chloro-o-phenylenediamine. This research contributes to the understanding of benzimidazole derivative synthesis (Veeranagaiah et al., 1974).

properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-8-10-15(11-9-14)13-24-18-7-3-2-6-17(18)23-20(24)16-5-4-12-22-19(16)21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYUJNGULGGVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole

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